5-(3-CHLOROPHENYL)-6A-METHYL-3H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE
Overview
Description
5-(3-CHLOROPHENYL)-6A-METHYL-3H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of 5-(3-CHLOROPHENYL)-6A-METHYL-3H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(3-CHLOROPHENYL)-6A-METHYL-3H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-CHLOROPHENYL)-6A-METHYL-3H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar compounds to 5-(3-CHLOROPHENYL)-6A-METHYL-3H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE include other pyrazole derivatives such as:
3,5-dimethylpyrazole: Known for its use in the synthesis of more complex heterocycles.
1-phenyl-3-methyl-5-pyrazolone: Studied for its anti-inflammatory and analgesic properties.
4-chloropyrazole: Investigated for its antimicrobial and antiviral activities.
Properties
IUPAC Name |
5-(3-chlorophenyl)-6a-methyl-3,3a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-12-9(6-14-15-12)10(17)16(11(12)18)8-4-2-3-7(13)5-8/h2-5,9H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYFXPHWMMYPFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CN=N1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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